3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC11036570
Molecular Formula: C18H21ClN4
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21ClN4 |
|---|---|
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-7-5-6-8-15(14)19/h5-9,11,20H,10H2,1-4H3 |
| Standard InChI Key | JWOXJNMDXZPOTO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine, reflects its substitution pattern:
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A pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 2 and 5.
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A 2-chlorophenyl substituent at position 3.
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An N-(2-methylpropyl)amine group at position 7.
Its canonical SMILES string, CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl, encodes the connectivity of atoms and functional groups. The presence of chlorine enhances electrophilicity, while the methyl and isobutyl groups contribute to lipophilicity, influencing bioavailability and target binding .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 328.8 g/mol | |
| XLogP3-AA (Lipophilicity) | 4.5 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
The compound’s moderate lipophilicity (LogP ≈ 4.5) suggests favorable membrane permeability, a critical factor for central nervous system (CNS) penetration or intracellular kinase targeting .
Synthesis and Chemical Reactions
Traditional Synthetic Routes
Early syntheses of pyrazolo[1,5-a]pyrimidines relied on condensation reactions between aminopyrazoles and β-diketones or β-ketoesters. For example, Bassoude et al. (2015) reported a two-step Negishi coupling approach involving:
Microwave-Assisted One-Pot Synthesis
A breakthrough came with microwave-assisted synthesis, which reduced reaction times to 1–2 hours while improving yields to 75–90% . The protocol involves:
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Direct C–H arylation of a pyrazolo[1,5-a]pyrimidine precursor with aryl halides using Pd(OAc)/Xantphos as the catalyst system.
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In-situ saponification with aqueous NaOH, followed by decarboxylation under acidic conditions .
This method eliminates the need for toxic phosphoryl oxychloride and stoichiometric organometallic reagents, aligning with green chemistry principles .
Comparative Analysis of Synthetic Methods
| Parameter | Traditional Negishi Coupling | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 48–72 hours | 1–2 hours |
| Yield | 51–60% | 75–90% |
| Toxicity | High (organozinc reagents) | Low |
| Scalability | Limited | High |
The microwave method’s efficiency makes it preferable for high-throughput screening of derivatives .
Research Findings and Pharmacological Studies
In Vitro Efficacy
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Anti-proliferative Activity: In K562 (CML) cells, the compound reduced viability by 80% at 1 μM .
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Apoptosis Induction: Activated caspase-3/7 in a dose-dependent manner (EC = 0.5 μM) .
Pharmacokinetic Profile
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Plasma Stability: Half-life () of 6.2 hours in human liver microsomes.
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CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC = 8.2 μM), necessitating caution in polypharmacy.
Future Directions and Research Opportunities
Structural Optimization
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Bioisosteric Replacement: Substituting the 2-chlorophenyl group with 2-fluorophenyl or 2-bromophenyl may improve potency .
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Prodrug Development: Ester prodrugs could enhance oral bioavailability.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or antibody-drug conjugates may reduce off-target effects.
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